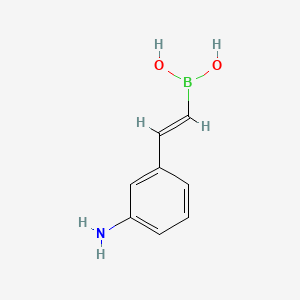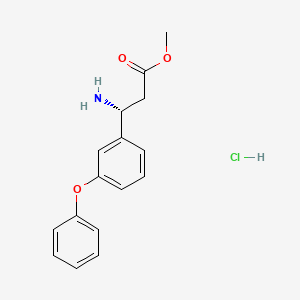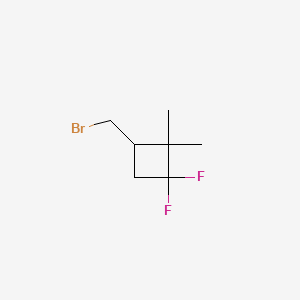
Tert-butyl 2-(3,4-diaminophenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 2-(3,4-diaminophenyl)acetate is an organic compound with the molecular formula C12H18N2O2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with two amino groups at the 3 and 4 positions, and the carboxyl group is esterified with a tert-butyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(3,4-diaminophenyl)acetate typically involves the esterification of 3,4-diaminophenylacetic acid with tert-butyl alcohol. This reaction can be catalyzed by strong acids such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base like pyridine. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Tert-butyl 2-(3,4-diaminophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate or nitric acid.
Reduction: The compound can be reduced to form the corresponding amine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride (SOCl2) for converting amino groups to halides.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Tert-butyl 2-(3,4-diaminophenyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor antagonists.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of tert-butyl 2-(3,4-diaminophenyl)acetate involves its interaction with various molecular targets. The amino groups can form hydrogen bonds or ionic interactions with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis to release the active phenylacetic acid derivative, which can further interact with biological targets. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor binding.
類似化合物との比較
Similar Compounds
Tert-butyl 2-(4-aminophenyl)acetate: Similar structure but with a single amino group at the 4 position.
Tert-butyl 2-(3-aminophenyl)acetate: Similar structure but with a single amino group at the 3 position.
Phenylacetic acid derivatives: Compounds with various substitutions on the phenyl ring.
Uniqueness
Tert-butyl 2-(3,4-diaminophenyl)acetate is unique due to the presence of two amino groups on the phenyl ring, which can participate in a wider range of chemical reactions compared to its mono-substituted counterparts. This dual functionality enhances its versatility in synthetic applications and its potential as a precursor for biologically active molecules.
特性
分子式 |
C12H18N2O2 |
|---|---|
分子量 |
222.28 g/mol |
IUPAC名 |
tert-butyl 2-(3,4-diaminophenyl)acetate |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)7-8-4-5-9(13)10(14)6-8/h4-6H,7,13-14H2,1-3H3 |
InChIキー |
JATFMGKGUHDXQX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)CC1=CC(=C(C=C1)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(fluorosulfonyl)propanoate](/img/structure/B13469449.png)


![2-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]-2-hydroxyacetic acid](/img/structure/B13469474.png)

![{8,8-Difluoro-3-azabicyclo[3.2.1]octan-1-yl}methanol hydrochloride](/img/structure/B13469484.png)






![2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]-1',3'-dione](/img/structure/B13469524.png)
